(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one
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Overview
Description
(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is a complex organic compound with a unique structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions can vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a quinazolinone derivative, while reduction may produce a more saturated compound.
Scientific Research Applications
(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4aR,8aS)-octahydro-4a(2H)-quinolinylacetate: Shares a similar core structure but differs in functional groups and overall molecular composition.
(4aR,8aS)-8-ethyl-6,7-diphenyl-2H,3H,4H,4aH,5H,6H,8aH-pyrano[3,2-c]pyridine-2,4,5-trione: Another compound with a similar core but different substituents and functional groups
Uniqueness
(4aR,8aS)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and potential applications. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
64127-62-4 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16,17)/t11-,12+/m1/s1 |
InChI Key |
RCAPGWZFJOISTB-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)NC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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